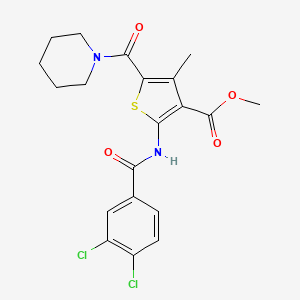
1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-Fluorbenzyl)-3-(Piperidin-4-yl)imidazolidin-2-on beinhaltet typischerweise die Reaktion von 2-Fluorbenzylamin mit Piperidin-4-yl-isocyanat unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei einer Temperatur im Bereich von 0-25 °C durchgeführt. Das Produkt wird dann durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernresonanzspektroskopie (NMR) werden eingesetzt, um die Reinheit und Konsistenz des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-Fluorbenzyl)-3-(Piperidin-4-yl)imidazolidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Das Fluoratom in der Benzylgruppe kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Benzyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorbenzyl)-3-(Piperidin-4-yl)imidazolidin-2-on wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Chemie: Verwendung als Baustein bei der Synthese komplexerer Moleküle.
Biologie: Untersucht auf sein Potenzial als Ligand in Rezeptorbindungsstudien.
Medizin: Erforscht auf sein Potenzial für therapeutische Wirkungen bei der Behandlung neurologischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(2-Fluorbenzyl)-3-(Piperidin-4-yl)imidazolidin-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext des Einsatzes variieren.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(2-Chlorbenzyl)-3-(Piperidin-4-yl)imidazolidin-2-on
- 1-(2-Brombenzyl)-3-(Piperidin-4-yl)imidazolidin-2-on
- 1-(2-Methylbenzyl)-3-(Piperidin-4-yl)imidazolidin-2-on
Einzigartigkeit
1-(2-Fluorbenzyl)-3-(Piperidin-4-yl)imidazolidin-2-on ist aufgrund des Vorhandenseins des Fluoratoms in der Benzylgruppe einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Fluoratome sind dafür bekannt, die metabolische Stabilität und Lipophilie von Verbindungen zu verbessern, wodurch sie in bestimmten Anwendungen effektiver werden.
Eigenschaften
Molekularformel |
C15H20FN3O |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H20FN3O/c16-14-4-2-1-3-12(14)11-18-9-10-19(15(18)20)13-5-7-17-8-6-13/h1-4,13,17H,5-11H2 |
InChI-Schlüssel |
ZEEVKYPULDLZDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


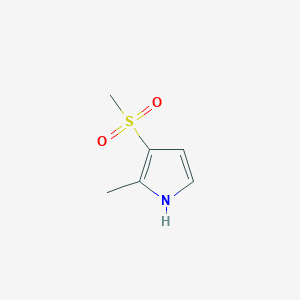

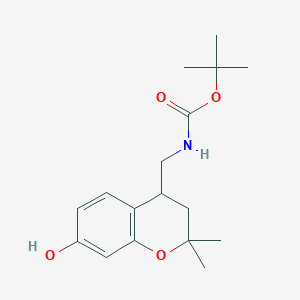
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)

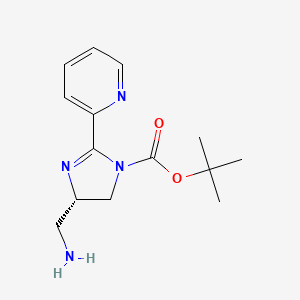
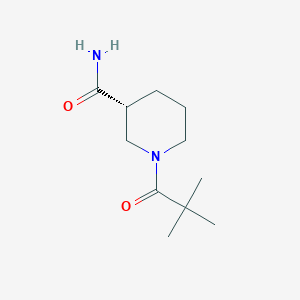
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
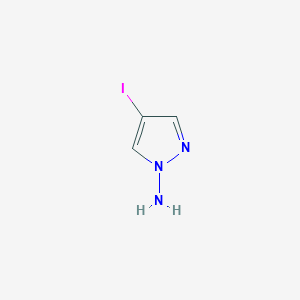
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)

